molecular formula C18H12ClF2N5O3S B1384116 GCN2iB

GCN2iB

Cat. No.: B1384116
M. Wt: 451.8 g/mol
InChI Key: JGHVXJKGYJYWOP-UHFFFAOYSA-N
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Description

GCN2iB is a specific inhibitor of the general control nonderepressible kinase 2 (GCN2), a serine/threonine-protein kinase. GCN2 plays a crucial role in the integrated stress response by sensing amino acid deprivation and regulating protein synthesis through phosphorylation of the eukaryotic translation initiation factor 2 (eIF2). This compound has been studied for its potential therapeutic applications in various diseases, including cancer and metabolic disorders .

Biochemical Analysis

Biochemical Properties

GCN2iB functions as an ATP-competitive inhibitor of general control nonderepressible 2, with a half-maximal inhibitory concentration of 2.4 nanomolar . This compound interacts with the kinase domain of general control nonderepressible 2, preventing its activation and subsequent phosphorylation of the eukaryotic initiation factor 2 alpha. By inhibiting general control nonderepressible 2, this compound disrupts the integrated stress response pathway, which is essential for cellular adaptation to amino acid deprivation and other stress conditions.

Cellular Effects

The inhibition of general control nonderepressible 2 by this compound has significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells, this compound sensitizes these cells to senolytic treatment under conditions of arginine deprivation . This compound induces cell cycle arrest and promotes cellular senescence, making the cancer cells more susceptible to apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrated stress response pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

GCN2iB is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure, followed by the introduction of various functional groups to achieve the desired chemical properties. The key steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors, followed by purification using industrial-scale chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

GCN2iB undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and aryl halides

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development .

Mechanism of Action

GCN2iB exerts its effects by inhibiting the activity of GCN2. GCN2 is activated in response to amino acid deprivation, leading to the phosphorylation of eIF2. This phosphorylation event reduces global protein synthesis while selectively enhancing the translation of stress-responsive genes such as ATF4. By inhibiting GCN2, this compound prevents the phosphorylation of eIF2, thereby modulating the integrated stress response and affecting cellular processes such as protein synthesis, stress adaptation, and cell survival .

Properties

IUPAC Name

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHVXJKGYJYWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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